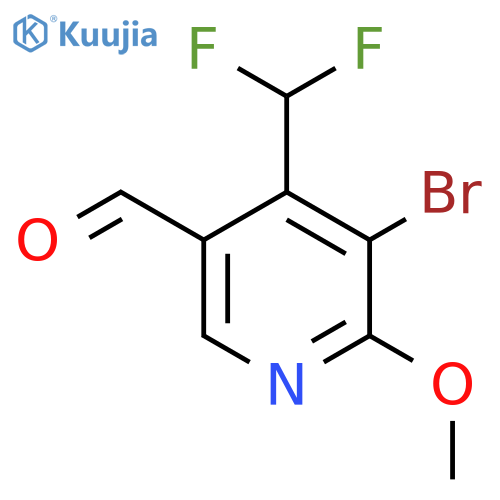Cas no 1805921-64-5 (3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)

1805921-64-5 structure
商品名:3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde
CAS番号:1805921-64-5
MF:C8H6BrF2NO2
メガワット:266.039548397064
CID:4861787
3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde
-
- インチ: 1S/C8H6BrF2NO2/c1-14-8-6(9)5(7(10)11)4(3-13)2-12-8/h2-3,7H,1H3
- InChIKey: ZFIJGVCCUZBYTB-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=NC=C(C=O)C=1C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 39.2
3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059327-1g |
3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde |
1805921-64-5 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
1805921-64-5 (3-Bromo-4-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde) 関連製品
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
